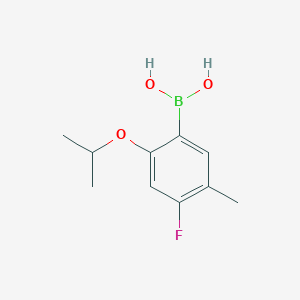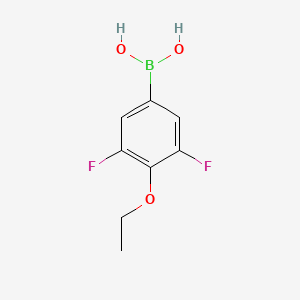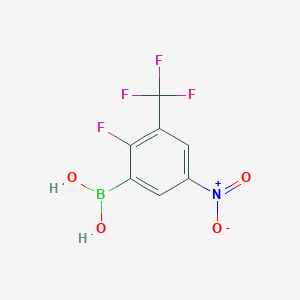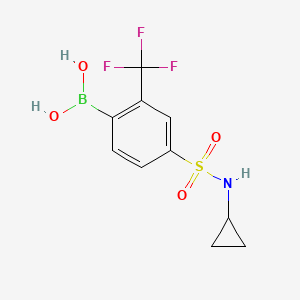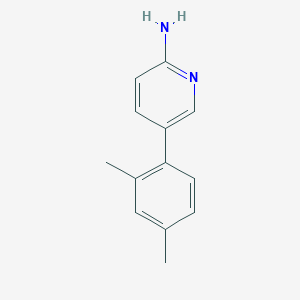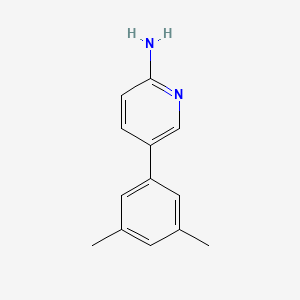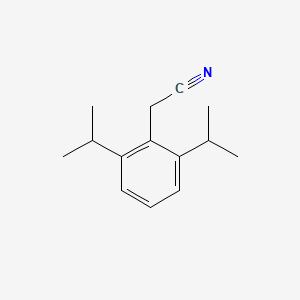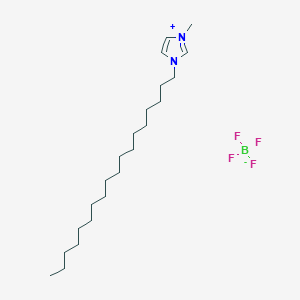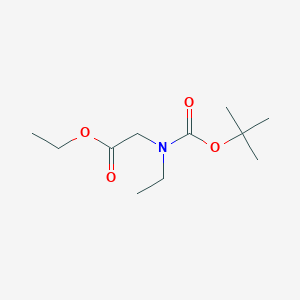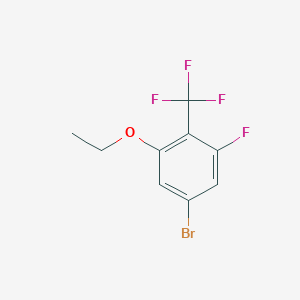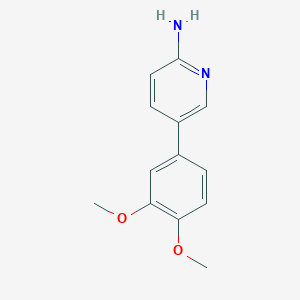
5-(3,4-Dimethoxyphenyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dimethoxyphenyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the 3,4-dimethoxyphenyl group in the structure enhances its potential for various chemical reactions and biological interactions.
准备方法
The synthesis of 5-(3,4-Dimethoxyphenyl)pyridin-2-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired pyridine derivative. One common method involves the reaction of 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to form the pyridinethione derivative, which can be further reacted with various reagents to obtain the final product .
化学反应分析
5-(3,4-Dimethoxyphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with arylboronic acids in the presence of a palladium catalyst to form biaryl compounds.
科学研究应用
5-(3,4-Dimethoxyphenyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmaceutical applications.
Material Science: Pyridine derivatives are used in the development of functional materials, including polymers and dyes.
作用机制
The mechanism of action of 5-(3,4-Dimethoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. For example, pyridine derivatives have been shown to inhibit microbial growth by interfering with essential enzymes in the microbial cells .
相似化合物的比较
5-(3,4-Dimethoxyphenyl)pyridin-2-amine can be compared with other pyridine derivatives such as:
Sulfapyridine: Known for its antibacterial properties.
Pyridinethione Derivatives: These compounds also exhibit antimicrobial activity and are used in similar applications.
Thienopyridine Derivatives: These compounds have shown strong antimicrobial activity and are used in medicinal chemistry.
属性
IUPAC Name |
5-(3,4-dimethoxyphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-5-3-9(7-12(11)17-2)10-4-6-13(14)15-8-10/h3-8H,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUAKYMELHOQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B6330732.png)
![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6330739.png)
![1-Chloro-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B6330746.png)
